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Introduction

B7-H3 (CD276) is a transmembrane protein and a member of the B7 superfamily of immune
checkpoint molecules.[1] Its expression is limited in normal, healthy tissues but is
overexpressed in a wide range of human cancers.[2] This differential expression makes B7-H3
an attractive target for cancer immunotherapy.[3] B7-H3 has been implicated in both immune
regulation and non-immunological functions that promote tumor progression, including cell
proliferation, migration, invasion, and chemoresistance.[4][5] Accurate and reliable
measurement of B7-H3 expression in tumor tissue is critical for patient stratification, biomarker
development, and monitoring the efficacy of B7-H3-targeted therapies.

These application notes provide detailed protocols for the most common methods used to
assess B7-H3 expression in tumor tissue: Immunohistochemistry (IHC), Flow Cytometry,
Quantitative Real-Time PCR (gRT-PCR), and Western Blotting.

I. Immunohistochemistry (IHC) for B7-H3 Detection

IHC is a powerful technique for visualizing the in-situ expression and localization of B7-H3
protein within the tumor microenvironment. It is particularly useful for assessing protein
expression in formalin-fixed, paraffin-embedded (FFPE) tumor sections.

Data Presentation: IHC Scoring and Interpretation
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The evaluation of B7-H3 staining is typically performed using a semi-quantitative scoring

system that considers both the intensity and the percentage of positive tumor cells.

Table 1: B7-H3 Immunohistochemistry Scoring Systems

Scoring System

Description

Intensity Score

Staining intensity is graded on a scale of 0 to 3:
0 (negative), 1 (weak), 2 (moderate), and 3

(strong).

Percentage Score

The percentage of positively stained tumor cells
is recorded.

H-Score (Histochemical Score)

Calculated by multiplying the intensity score by
the percentage of positive cells. The formula is:
H-Score = [(% of cells with weak intensity x 1) +
(% of cells with moderate intensity x 2) + (% of
cells with strong intensity x 3)]. The H-score

ranges from O to 300.

Combined Positive Score (CPS)

In some contexts, a Combined Positive Score
(CPS) may be used, which is calculated as the
number of B7-H3 staining cells (tumor cells,
lymphocytes, macrophages) divided by the total

number of viable tumor cells, multiplied by 100.

Table 2: Recommended Antibodies for B7-H3 IHC

) Recommended )
Antibody Clone Host o Supplier
Dilution
) ] Cell Signaling
DoM2L Rabbit Varies by protocol
Technology
Thermo Fisher
6A1 Mouse 1:200-1:1000 o
Scientific
AF1027 Goat 5-15 pug/mL R&D Systems
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Experimental Protocol: B7-H3 IHC on FFPE Tissues

Caption: Workflow for B7-H3 Immunohistochemistry.

Materials:

FFPE tumor tissue sections (4-5 um)

e Xylene

« Ethanol (100%, 95%, 70%)

o Deionized water

» Antigen retrieval buffer (e.g., Citrate buffer, pH 6.0 or Tris-EDTA, pH 9.0)
» Peroxidase blocking solution (e.g., 3% H202 in methanol)
e Blocking buffer (e.g., 5% normal goat serum in PBS)

e Primary antibody against B7-H3 (see Table 2)

o HRP-conjugated secondary antibody

e DAB (3,3'-Diaminobenzidine) substrate kit

o Hematoxylin counterstain

e Mounting medium

Procedure:

o Deparaffinization and Rehydration:

o Incubate slides in xylene twice for 5 minutes each.

o Rehydrate sections through a graded series of ethanol (100%, 95%, 70%) for 3 minutes
each, followed by a final wash in deionized water.
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Antigen Retrieval:

o Immerse slides in pre-heated antigen retrieval buffer.

o Heat in a water bath, steamer, or pressure cooker according to manufacturer's instructions
(e.g., 95-100°C for 20-30 minutes).

o Allow slides to cool to room temperature.

Peroxidase Blocking:

o Incubate sections in peroxidase blocking solution for 10-15 minutes to quench
endogenous peroxidase activity.

o Rinse with PBS.

Blocking:

o Incubate sections with blocking buffer for 30-60 minutes at room temperature.

Primary Antibody Incubation:

o Dilute the primary B7-H3 antibody in blocking buffer to the desired concentration.

o Incubate sections with the diluted primary antibody overnight at 4°C in a humidified
chamber.

Secondary Antibody Incubation:

o Wash slides with PBS three times for 5 minutes each.

o Incubate with HRP-conjugated secondary antibody for 30-60 minutes at room
temperature.

Detection:

o Wash slides with PBS three times for 5 minutes each.

o Incubate with DAB substrate solution until the desired brown color develops.
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o Rinse with deionized water to stop the reaction.

o Counterstaining, Dehydration, and Mounting:
o Counterstain with hematoxylin.
o Dehydrate through a graded series of ethanol and clear in xylene.
o Mount with a permanent mounting medium.

Il. Flow Cytometry for B7-H3 Analysis

Flow cytometry is ideal for quantifying the percentage of B7-H3-positive cells and the intensity
of B7-H3 expression on the cell surface of single-cell suspensions derived from fresh tumor
tissue or cell lines.

Data Presentation: Flow Cytometry Data

Table 3: Key Parameters in B7-H3 Flow Cytometry Analysis

Parameter Description

N The proportion of cells exhibiting fluorescence
Percentage of Positive Cells (%) ) ] )
intensity above the negative control.

The average fluorescence intensity of the
Mean Fluorescence Intensity (MFI) positive cell population, indicating the relative

amount of B7-H3 per cell.

Table 4: Recommended Antibodies for B7-H3 Flow Cytometry

) Fluorochrome Recommended )
Antibody Clone . . Supplier
Conjugate Concentration
185504 PE, APC, etc. 0.25 pg/1076 cells R&D Systems
Unconjugated, FITC, Thermo Fisher
6A1 1:200-1:400 o
etc. Scientific
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Experimental Protocol: B7-H3 Staining of Tumor Cells

Caption: Workflow for B7-H3 Flow Cytometry.

Materials:

¢ Single-cell suspension from fresh tumor tissue or cell line

o Flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
e Fc receptor blocking solution

e Fluorochrome-conjugated primary antibody against B7-H3 (see Table 4)
« |sotype control antibody

 Viability dye (e.g., Propidium lodide, DAPI)

o Flow cytometry tubes

Procedure:

e Cell Preparation:

o Prepare a single-cell suspension from the tumor tissue using enzymatic digestion and/or
mechanical dissociation.

o Wash the cells with PBS and resuspend in flow cytometry staining buffer.
o Count the cells and adjust the concentration to 1 x 106 cells/mL.
» Fc Receptor Blocking:

o Add Fc receptor blocking solution to the cell suspension and incubate for 10-15 minutes at
4°C.

e Antibody Staining:

o Aliquot 100 pL of the cell suspension (1 x 1075 cells) into flow cytometry tubes.
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o Add the fluorochrome-conjugated B7-H3 antibody or the corresponding isotype control at
the predetermined optimal concentration.

o Incubate for 20-30 minutes at 4°C in the dark.
e Washing:

o Wash the cells twice with 1-2 mL of flow cytometry staining buffer by centrifugation at 300-
400 x g for 5 minutes.

o Data Acquisition:
o Resuspend the cells in 300-500 pL of flow cytometry staining buffer.
o Add a viability dye just before analysis if required.

o Acquire the samples on a flow cytometer.

lll. Quantitative Real-Time PCR (gRT-PCR) for B7-H3
MRNA Expression

gRT-PCR is a sensitive method for quantifying the transcript levels of B7-H3 (CD276 gene) in
tumor tissue. It is useful for correlating mMRNA expression with protein levels and for high-

throughput analysis.

Data Presentation: qRT-PCR Data

Table 5: Key Parameters in B7-H3 gRT-PCR Analysis
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Parameter

Description

Ct (Cycle Threshold) Value

The PCR cycle number at which the
fluorescence signal crosses a defined threshold.
Lower Ct values indicate higher initial amounts
of target MRNA.

ACt (Delta Ct)

The difference between the Ct value of the
target gene (B7-H3) and a reference
(housekeeping) gene (e.g., GAPDH, ACTB).
ACt = Ct(B7-H3) - Ct(housekeeping).

AACt (Delta-Delta Ct)

The difference between the ACt of the tumor
sample and the ACt of a control or calibrator
sample. AACt = ACt(tumor) - ACt(control).

Fold Change

The relative expression of B7-H3 mRNA,
typically calculated as 2"-AACt.

Table 6: Validated Primers for Human B7-H3 gRT-PCR

Forward Primer

Reverse Primer

Gene Reference
(5!_3l) (5!_3l)
CTGGCTTTCGTGTG GCTGTCAGAGTGTT . _
B7-H3 (CD276) OriGene Technologies
CTGGAGAA TCAGAGGC
Expression
characteristic of 4Ig
CTCTGCCTTCTCAC CCTTGAGGGAGGAA
B7-H3 (CD276) B7-H3 and 2Ig B7-H3
CTCTTTG CTTTATC _ _
in acute myeloid
leukemia
Table S1. Primer
GAPDH GTGGTCTCCTCTGA  CTCTTCCTCTTGTG _
] sequences used in
(housekeeping) CTTCAACA CTCTTGCT

gRT-PCR analysis

Experimental Protocol: B7-H3 qRT-PCR
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Caption: Workflow for B7-H3 qRT-PCR.

Materials:

e Fresh or frozen tumor tissue

o RNA extraction kit

o CcDNA synthesis kit

e SYBR Green qPCR master mix

o Forward and reverse primers for B7-H3 and a housekeeping gene (see Table 6)

o Nuclease-free water

e gPCR plates and seals

¢ Real-time PCR instrument

Procedure:

o RNA Extraction:

o Extract total RNA from tumor tissue using a commercial kit according to the manufacturer's
instructions.

o Assess RNA gquality and quantity.

e cDNA Synthesis:

o Synthesize cDNA from the extracted RNA using a reverse transcription Kit.

e (PCR Reaction:

o Prepare the gPCR reaction mix containing SYBR Green master mix, forward and reverse
primers, cDNA template, and nuclease-free water.

o Pipette the reaction mix into a gPCR plate.
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e Thermal Cycling:
o Perform the gPCR on a real-time PCR instrument using a program similar to the following:
» Initial denaturation: 95°C for 10 minutes
= 40 cycles of:
» Denaturation: 95°C for 15 seconds
» Annealing/Extension: 60°C for 1 minute
= Melt curve analysis
o Data Analysis:
o Determine the Ct values for B7-H3 and the housekeeping gene.
o Calculate the relative expression of B7-H3 mRNA using the AACt method.

IV. Western Blotting for B7-H3 Detection

Western blotting is used to detect and quantify the total amount of B7-H3 protein in tumor
tissue lysates. It is particularly useful for confirming the presence of the protein and assessing
its molecular weight.

Data Presentation: Western Blotting Data

Table 7: Key Parameters in B7-H3 Western Blotting Analysis
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Parameter Description

The intensity of the protein band corresponding
Band Intensity to B7-H3, which is proportional to the amount of

protein.

The apparent molecular weight of B7-H3, which
Molecular Weight is typically around 90-110 kDa for the
glycosylated form.

The intensity of the B7-H3 band normalized to a

Relative Expression ] ) )
loading control protein (e.g., GAPDH, (B-actin).

Table 8: Recommended Antibodies for B7-H3 Western Blotting

] Recommended ]
Antibody Clone Host o Supplier
Dilution

EPNCIR122 Rabbit Varies by protocol Abcam
Thermo Fisher

6Al Mouse 1:500-1:2000 o
Scientific

AF1027 Goat 1 pg/mL R&D Systems

Experimental Protocol: B7-H3 Western Blotting

Caption: Workflow for B7-H3 Western Blotting.
Materials:

Fresh or frozen tumor tissue

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Protein assay kit (e.g., BCA assay)

SDS-PAGE gels
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e Running buffer

» Transfer buffer

e PVDF or nitrocellulose membrane

» Blocking buffer (e.g., 5% non-fat milk or BSAin TBST)

e Primary antibody against B7-H3 (see Table 8)

o HRP-conjugated secondary antibody

e Loading control antibody (e.g., anti-GAPDH, anti--actin)
e Chemiluminescent substrate

e Imaging system

Procedure:

Protein Extraction:

o Homogenize tumor tissue in lysis buffer on ice.

o Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

Protein Quantification:
o Determine the protein concentration of the lysates using a protein assay.

SDS-PAGE:

o Denature protein samples by boiling in Laemmli buffer.

o Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate
proteins by size.

Membrane Transfer:
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o Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
e Blocking:

o Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-
specific antibody binding.

e Antibody Incubation:

o Incubate the membrane with the primary B7-H3 antibody and a loading control antibody
overnight at 4°C.

o Wash the membrane with TBST three times for 5-10 minutes each.

o Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room
temperature.

e Detection:
o Wash the membrane with TBST three times for 5-10 minutes each.
o Incubate the membrane with a chemiluminescent substrate.
o Visualize the protein bands using an imaging system.

V. B7-H3 Signaling Pathway

B7-H3 is involved in various signaling pathways that contribute to its non-immunological pro-
tumorigenic functions. Understanding these pathways is crucial for developing effective B7-H3
targeted therapies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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